5-Chloro-4-hydroxy-2-methylbenzaldehyde
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Overview
Description
5-Chloro-4-hydroxy-2-methylbenzaldehyde is a chemical compound with the CAS Number: 1556030-28-4. It has a molecular weight of 170.6 . The IUPAC name for this compound is 5-chloro-4-hydroxy-2-methylbenzaldehyde .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-hydroxy-2-methylbenzaldehyde is 1S/C8H7ClO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-4-hydroxy-2-methylbenzaldehyde is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Electrochemical Behavior in Polymers
5-Chloro-4-hydroxy-2-methylbenzaldehyde has been studied in the context of electrochemical behavior, particularly in relation to polyacrylamide derivatives. These studies explore the electroactivity of compounds, including their interaction with electrodes in aqueous media, and are crucial for understanding their potential applications in electrochemical systems (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Synthesis and Characterization in Metal Complexes
Research on 5-Chloro-4-hydroxy-2-methylbenzaldehyde includes its role in synthesizing metal complexes. These complexes, particularly with molybdenum, have been analyzed for their structural properties and potential biological interactions, such as DNA binding and cleavage, and have shown notable anticancer activities (Hussein et al., 2015).
Application in Pheromone Synthesis
The compound is involved in the synthesis of pheromones, specifically for astigmatid mites. Its efficient synthesis is pivotal for practical applications of these pheromones, which could have significant ecological and agricultural implications (Noguchi, Mori, Kuwahara, & Sato, 1997).
Solubility and Activity Coefficient Analysis
Studies on the solubility of 5-Chloro-4-hydroxy-2-methylbenzaldehyde and related compounds in water over various temperatures provide insight into their physical properties. This research is crucial for understanding their behavior in different environments and potential applications in various industries (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Transformation by Anaerobic Bacteria
Investigations into how anaerobic bacteria transform halogenated aromatic aldehydes, including 5-Chloro-4-hydroxy-2-methylbenzaldehyde, reveal insights into environmental processes. This research sheds light on the reduction and oxidation reactions these compounds undergo in natural settings, potentially influencing their use in environmental applications (Neilson, Allard, Hynning, & Remberger, 1988).
Safety And Hazards
This compound is classified under GHS07. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-4-hydroxy-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMVDQOACUQATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-2-methylbenzaldehyde |
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